N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide
CAS No.:
Cat. No.: VC16372748
Molecular Formula: C17H19N3O5S
Molecular Weight: 377.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H19N3O5S |
|---|---|
| Molecular Weight | 377.4 g/mol |
| IUPAC Name | N-(1,3-benzodioxol-5-ylmethyl)-2-(2-morpholin-4-yl-4-oxo-1,3-thiazol-5-yl)acetamide |
| Standard InChI | InChI=1S/C17H19N3O5S/c21-15(18-9-11-1-2-12-13(7-11)25-10-24-12)8-14-16(22)19-17(26-14)20-3-5-23-6-4-20/h1-2,7,14H,3-6,8-10H2,(H,18,21) |
| Standard InChI Key | ABSJQECMBUEPHE-UHFFFAOYSA-N |
| Canonical SMILES | C1COCCN1C2=NC(=O)C(S2)CC(=O)NCC3=CC4=C(C=C3)OCO4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features three distinct structural domains:
-
Benzodioxole moiety: A 1,3-benzodioxol-5-ylmethyl group provides aromaticity and potential π-π stacking interactions with biological targets .
-
Morpholine ring: A morpholin-4-yl substituent contributes to solubility and hydrogen-bonding capacity .
-
Thiazolidinone core: The 4-oxo-4,5-dihydro-1,3-thiazol-5-yl acetamide backbone is critical for electronic interactions and conformational stability .
The stereochemistry of the thiazolidinone ring (Z-configuration) ensures optimal spatial alignment for target binding .
Table 1: Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 377.4 g/mol |
| LogP (Partition Coefficient) | 2.1 (predicted) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 7 |
Synthesis and Optimization
Synthetic Pathways
The compound is synthesized via a three-step protocol:
-
Formation of the thiazolidinone core: Cyclocondensation of thiourea derivatives with α-haloketones under microwave irradiation achieves 85% yield .
-
Morpholine incorporation: Nucleophilic substitution at the thiazole C-2 position using morpholine in acetonitrile at 60°C .
-
Benzodioxole coupling: Amide bond formation between the thiazolidinone intermediate and 1,3-benzodioxole-5-carbaldehyde via EDC/HOBt-mediated coupling .
Purification and Characterization
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >98% purity. Structural confirmation is performed via -NMR, -NMR, and high-resolution mass spectrometry .
Biological Activities and Mechanisms
Antimicrobial Activity
The compound exhibits broad-spectrum antimicrobial effects:
-
Gram-positive bacteria: MIC = 4 μg/mL against Staphylococcus aureus .
-
Fungal strains: IC₅₀ = 8 μM against Candida albicans due to ergosterol biosynthesis inhibition .
Kinase Inhibition
The compound selectively inhibits DYRK1A (IC₅₀ = 33 nM) by binding to the ATP pocket, as shown by molecular docking studies . This kinase is implicated in Down syndrome and Alzheimer’s pathology, suggesting therapeutic potential.
Mechanistic Insights
Target Engagement
-
DYRK1A inhibition: Stabilizes the inactive kinase conformation through hydrogen bonds with Glu239 and hydrophobic interactions with Leu241 .
-
Anti-inflammatory action: Suppresses NF-κB translocation by 65% at 20 μM in RAW264.7 macrophages .
Metabolic Stability
Microsomal assays indicate moderate hepatic clearance (CLₕ = 15 mL/min/kg), with primary metabolites arising from morpholine ring oxidation and benzodioxole O-demethylation .
Comparative Analysis with Structural Analogs
Table 2: Activity Comparison of Thiazolidinone Derivatives
| Compound | DYRK1A IC₅₀ (μM) | Antitumor GI₅₀ (μM) |
|---|---|---|
| Target Compound | 0.033 | 12.3 |
| 5-(4-Hydroxybenzylidene)-2-thioxo-thiazolidinone | 0.028 | 18.9 |
| 2-Amino-5-(3,4-dimethoxybenzylidene)-thiazol-4-one | 0.045 | 22.1 |
The target compound’s morpholine group enhances solubility and target affinity compared to simpler analogs .
Therapeutic Applications and Future Directions
Neurological Disorders
DYRK1A inhibition suggests utility in:
-
Alzheimer’s disease: Reduces tau hyperphosphorylation in neuronal models .
-
Down syndrome: Modulates synaptic plasticity in hippocampal slices (40% improvement at 1 μM) .
Oncology
Combination therapy studies with paclitaxel show synergistic apoptosis in triple-negative breast cancer (combination index = 0.6) .
Challenges and Optimization
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume